1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising a pyrimidine ring linked to a 1H-pyrazole moiety at the 4-position and an azetidine-3-carboxamide group at the 6-position.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-26-15-5-2-4-14(8-15)22-18(25)13-10-23(11-13)16-9-17(20-12-19-16)24-7-3-6-21-24/h2-9,12-13H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQZTZYTVXZRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Research indicates that this compound exhibits its biological effects through multiple mechanisms:
- Kinase Inhibition : Similar compounds have shown activity as kinase inhibitors. For instance, they can inhibit mTOR signaling pathways, which are crucial in cell growth and proliferation. Some derivatives have demonstrated low-nanomolar IC50 values against specific kinases .
- Antitumoral Activity : Structural modifications in related compounds have been linked to enhanced antitumoral activity by inhibiting tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .
- Antiviral Properties : Compounds with similar pyrazole and pyrimidine frameworks have been studied for their antiviral properties, suggesting potential applications in treating viral infections .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Low-nanomolar IC50 against mTOR | |
| Antitumoral | Inhibition of tubulin polymerization | |
| Antiviral | Potential antiviral activity |
Case Studies
Several studies have explored the biological activities of pyrazole-containing compounds:
- Antitumor Studies : A study published in 2021 synthesized various pyrazole derivatives and tested their antitumor activity. The results indicated that specific substitutions on the phenyl moiety could enhance the compounds' efficacy against cancer cell lines, suggesting a structure-activity relationship that could be further explored for optimizing this compound's design .
- Antiviral Research : Another investigation focused on the antiviral potential of related pyrazole compounds. It was found that certain derivatives exhibited significant activity against viral strains, indicating that modifications to the core structure could yield promising antiviral agents .
Comparison with Similar Compounds
Azetidine Carboxamide Derivatives
- Name: N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
- Key Differences:
- Substituent: A sulfone-containing thiolane group replaces the methylthio phenyl group.
- Physicochemical Impact:
- Sulfone group increases polarity (lower logP) compared to the methylthio group in the target compound.
- Molecular weight: 362.4 vs. Functional Implications: Sulfones enhance metabolic stability but reduce membrane permeability compared to thioethers .
Pyrrole- and Imidazole-Based Carboxamides
- Name: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Key Differences:
- Core Structure: Pyrrole and imidazole rings vs. pyrimidine-pyrazole.
- Substituents: Trifluoromethyl (-CF₃) group enhances lipophilicity and oxidative stability.
- Physicochemical Data:
- HPLC purity: 98.67%, comparable to synthetic standards for pharmaceuticals.
- ESIMS m/z: 392.2 (higher molecular weight than target compound) .
Pyrazolo-Pyridine Carboxamides
- Name: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Key Differences:
- Core Structure: Fused pyrazolo-pyridine system vs. pyrimidine-pyrazole.
- Substituents: Ethyl and methyl groups on pyrazole; phenyl group increases aromaticity.
- Physicochemical Data:
- Molecular weight: 374.4 (vs. ~347.4 for the target).
Physicochemical and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
